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molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No. B043894
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066707

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of meta-cresol was used in place of para-cresol and 0.05 mol of perpropionic acid was used in place of peracetic acid. The results showed the conversion of meta-cresol to be 3.8 percent and the yields of 3-methyl-1,2-dihydroxybenzene, 4-methyl-1,2-dihydroxybenzene and 3-methyl-1,4-dihydroxybenzene based on the consumed propionic acid to be 19.5 mol percent, 26.4 mol percent and 42.1 mol percent respectively.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH3:9][CH2:10][C:11]([O:13]O)=[O:12]>>[CH3:8][C:2]1[C:1]([OH:12])=[C:6]([OH:7])[CH:5]=[CH:4][CH:3]=1.[CH3:3][C:4]1[CH:9]=[CH:10][C:11]([OH:13])=[C:6]([OH:7])[CH:5]=1.[CH3:8][C:2]1[CH:1]=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
CCC(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1)O)O
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)O
Name
Type
product
Smiles
CC=1C=C(C=CC1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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